molecular formula C8H13NO3 B1526449 2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid CAS No. 1178837-33-6

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Cat. No. B1526449
M. Wt: 171.19 g/mol
InChI Key: PGATYKHTAGMWFI-UHFFFAOYSA-N
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Description

“2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains an ethyl group and a 2-oxoacetic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid” are not available in the retrieved papers, pyrrolidine derivatives are known to undergo various chemical reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pfitzinger-Type Chemistry for Ligand Synthesis : The synthesis of 4-carboxy-1,8-naphthyridines and related compounds involves Pfitzinger-type condensation, highlighting the utility of oxoacetic acid derivatives in constructing bi- and tridentate ligands for metal complexes and semiconductor applications (R. Zong, Hui Zhou, R. Thummel, 2008).

Biological and Pharmacological Research

  • Aldose Reductase Inhibitors for Diabetic Complications : (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids have been identified as potent aldose reductase inhibitors, offering a potential therapeutic approach for managing diabetic complications, with certain derivatives showing superior potency to the clinical drug epalrestat (Marta Kučerová-Chlupáčová et al., 2020).

Material Science and Environmental Applications

  • Biodegradable Chelating Agents : Research into environmentally friendly chelating agents to replace non-biodegradable aminopolycarboxylates like EDTA has identified compounds with potential applications in various industries, including agriculture, cleaning, and waste treatment, highlighting the environmental importance of developing biodegradable alternatives (I. Pinto, Isabel F. F. Neto, H. Soares, 2014).

Antimicrobial Research

  • Synthesis of Antimicrobial Agents : Novel synthesis strategies have been employed to create derivatives with significant antimicrobial activity, exemplifying the role of oxoacetic acid derivatives in developing new therapeutic agents (D. Kathirvelan et al., 2015).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as effective corrosion inhibitors for steel in acidic environments, demonstrating the utility of these compounds in industrial applications (M. Bouklah et al., 2006).

Future Directions

Pyrrolidine derivatives, including “2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid”, have potential for further exploration in medicinal chemistry due to their diverse biological activities . Future studies could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-ethylpyrrolidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-2-6-4-3-5-9(6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGATYKHTAGMWFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethylpyrrolidin-1-yl)-2-oxoacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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